Diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-[5-(4-iodophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C23H24INO5. This compound is notable for its unique structure, which includes an iodophenyl group, a furan ring, and a dihydropyridine core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-[5-(4-iodophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-iodobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction forms the dihydropyridine ring through a Hantzsch pyridine synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[5-(4-iodophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and azide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 4-[5-(4-iodophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors.
Mechanism of Action
The mechanism of action of diethyl 4-[5-(4-iodophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with ion channels or enzymes, altering their function and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diethyl 4-[5-(4-methoxyphenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Diethyl 4-[5-(4-iodophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chlorophenyl and methoxyphenyl analogs .
Properties
Molecular Formula |
C23H24INO5 |
---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H24INO5/c1-5-28-22(26)19-13(3)25-14(4)20(23(27)29-6-2)21(19)18-12-11-17(30-18)15-7-9-16(24)10-8-15/h7-12,21,25H,5-6H2,1-4H3 |
InChI Key |
JASOFGAABDHOQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=C(C=C3)I)C(=O)OCC)C)C |
Origin of Product |
United States |
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